4-Hydroxymethyl-7-azaindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

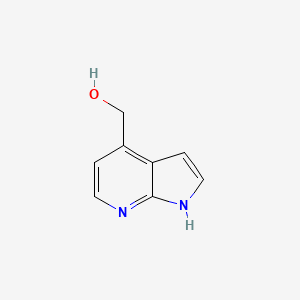

Structure

2D Structure

Properties

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFRPQLVYGJDTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628561 | |

| Record name | (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936549-95-0 | |

| Record name | (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxymethyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethyl-7-azaindole, a heterocyclic aromatic compound, is a versatile building block in organic synthesis, particularly in the design and development of novel therapeutic agents. Its structural similarity to endogenous purines and indoles allows it to interact with various biological targets, most notably protein kinases, making it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical constants, spectroscopic data, synthesis, and reactivity. Detailed experimental protocols and analyses of its role in signaling pathways are also presented to support its application in drug discovery and development.

Core Chemical Properties

This compound, also known by its IUPAC name (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, possesses a unique set of chemical and physical properties that make it a valuable intermediate in the synthesis of complex molecules.[1][2][3]

| Property | Value | Reference(s) |

| CAS Number | 936549-95-0 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| pKa | Not explicitly available | |

| Solubility | Not explicitly available |

Spectroscopic Data

The structural elucidation of this compound and its derivatives is heavily reliant on various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.[4]

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH (pyrrole) | Broad singlet | - | |

| H (aromatic) | 7.0 - 8.5 | Multiplet | - |

| CH₂ (hydroxymethyl) | ~4.8 | Singlet | - |

| OH (hydroxyl) | Broad singlet | - |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Carbon | Chemical Shift (δ) ppm |

| C (aromatic/pyrrole/pyridine) | 100 - 150 |

| CH₂ (hydroxymethyl) | ~60 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound would be observed at m/z 148. Common fragmentation patterns for indole derivatives involve the loss of small molecules like HCN.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.[6][7][8]

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3500 (broad) | O-H stretch | Hydroxyl |

| 3100-3300 | N-H stretch | Pyrrole |

| 2850-3000 | C-H stretch | Aromatic/Alkyl |

| 1600-1650 | C=C stretch | Aromatic |

| 1000-1200 | C-O stretch | Alcohol |

Synthesis and Reactivity

Synthetic Protocols

Several synthetic routes to azaindole derivatives have been developed, often involving transition-metal-catalyzed cross-coupling reactions.[9][10][11] A general approach for the synthesis of substituted 7-azaindoles may involve the construction of the pyrrole ring onto a pre-functionalized pyridine core.

A plausible synthetic workflow for preparing 4-substituted-7-azaindoles is outlined below. This process starts with the N-oxidation of 7-azaindole, followed by halogenation at the 4-position, and subsequent functionalization.

Experimental Protocol: Synthesis of 4-Chloro-7-azaindole (A key intermediate)

This protocol is adapted from a patented procedure and serves as an example for the synthesis of a key intermediate.[12][13]

-

N-Oxidation of 7-Azaindole: To a solution of 7-azaindole in a suitable organic solvent (e.g., THF), add hydrogen peroxide dropwise at a controlled temperature (e.g., 5-15 °C). The reaction is typically stirred for several hours. The product, N-oxide-7-azaindole, can be isolated by precipitation and filtration.

-

Chlorination: The N-oxide-7-azaindole is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in a solvent like acetonitrile. The reaction is heated to reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water or a basic solution. The crude product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization to yield 4-chloro-7-azaindole.

Reactivity

The 7-azaindole scaffold exhibits reactivity at several positions. The pyrrolic nitrogen can be alkylated or acylated. The pyridine ring can undergo nucleophilic substitution, especially when activated by an electron-withdrawing group or through the N-oxide. The hydroxymethyl group at the 4-position can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions, providing a handle for further molecular elaboration.

Role in Signaling Pathways

The 7-azaindole moiety is a well-established "hinge-binding" motif in many kinase inhibitors.[14][15][16][17] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, leading to their inhibition.[9] This inhibition can disrupt downstream signaling pathways that are often dysregulated in diseases such as cancer.[18][19]

While specific studies on this compound are limited, its derivatives are being explored as inhibitors of various kinases, including p21-activated kinase 1 (PAK1) and c-Met kinase.[17] The general mechanism involves competitive binding to the ATP pocket of the kinase.

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantitative analysis and purity assessment of this compound.[20]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL

NMR Sample Preparation and Data Acquisition

For accurate NMR analysis, the following protocol is recommended.[4][11][21]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

-

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features and reactivity make it an attractive starting material for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and utilize the chemical properties of this compound in their scientific endeavors.

References

- 1. This compound | 936549-95-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 10. Azaindole synthesis [organic-chemistry.org]

- 11. Synthesis of Azaindoles [manu56.magtech.com.cn]

- 12. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 13. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 14. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]

- 15. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

In-Depth Technical Guide: 4-Hydroxymethyl-7-azaindole (CAS 936549-95-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-7-azaindole, with CAS number 936549-95-0, is a versatile heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its 7-azaindole core, a bioisostere of indole, imparts unique physicochemical properties that are advantageous for developing novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectral data for characterization, and its role as a scaffold in targeting key signaling pathways implicated in various diseases, particularly cancer.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 936549-95-0 | [2] |

| Molecular Formula | C₈H₈N₂O | [3][4] |

| Molecular Weight | 148.16 g/mol | [1][3][4] |

| Synonyms | (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol, 7-Azaindole-4-methanol | [1][5] |

| Appearance | Solid (predicted) | [5] |

| Purity | Typically ≥95-99% from commercial suppliers | [2][4] |

Spectral Data for Structural Elucidation

Accurate structural characterization is paramount in chemical research and drug development. The following section details the key spectral data for this compound.

¹H NMR Spectroscopy

A proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum for this compound is available and serves as a primary tool for its identification.[3]

¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy

While specific ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectra for this compound were not found in the available search results, the expected characteristics can be inferred from the structure and data for analogous compounds.

-

¹³C NMR: The spectrum is expected to show eight distinct carbon signals corresponding to the aromatic rings and the hydroxymethyl group.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected at m/z 148.16, with fragmentation patterns corresponding to the loss of the hydroxymethyl group and other characteristic fragments of the 7-azaindole core.

-

Infrared Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, N-H stretch of the pyrrole ring, C-H stretches of the aromatic rings, and C-N and C=C stretching vibrations of the heterocyclic system.

Synthesis of this compound

While a direct, step-by-step experimental protocol for the synthesis of this compound was not explicitly found, a plausible synthetic route can be devised based on established methods for the synthesis of 7-azaindole derivatives. A general workflow is presented below.

A generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on related syntheses):

A detailed experimental protocol would require adaptation from methods used for similar 7-azaindole derivatives. A potential approach could involve the following key steps:

-

Preparation of a 4-substituted 7-azaindole precursor: This could be achieved through various established indole synthesis methodologies, such as the Fischer indole synthesis from a suitably substituted aminopyridine.

-

Introduction of the hydroxymethyl group: If the precursor contains a carboxylic acid or ester at the 4-position, it can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Example of a related experimental procedure for a substituted (1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol:

The synthesis of a related compound, (4-(4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol, was achieved via a Suzuki coupling reaction between a protected 4-chloro-2-iodo-7-azaindole and (4-(hydroxymethyl)phenyl)boronic acid. This highlights a potential strategy where a 4-halo-7-azaindole could be coupled with a suitable boronic acid or ester containing a protected hydroxymethyl group, followed by deprotection.

Role in Targeting Signaling Pathways

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Derivatives of 7-azaindole have been shown to target several critical signaling pathways implicated in cancer and other diseases.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. 7-Azaindole derivatives have been developed as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade.

Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a vital role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway is linked to the development and progression of various cancers. The 7-azaindole scaffold has been utilized to design potent and selective inhibitors of FGFRs.

Inhibition of the FGFR signaling pathway by 7-azaindole derivatives.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its 7-azaindole core provides a privileged scaffold for the development of potent and selective inhibitors of key signaling pathways, such as PI3K/AKT/mTOR and FGFR, which are critical targets in cancer therapy and other diseases. This technical guide has summarized the available information on its properties, synthesis, and biological relevance, providing a foundation for researchers and drug development professionals to utilize this compound in their scientific endeavors. Further research to fully characterize its physical properties and to develop optimized and scalable synthetic routes is warranted to expand its application in the discovery of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 936549-95-0 [chemicalbook.com]

- 3. This compound(936549-95-0) 1H NMR [m.chemicalbook.com]

- 4. This compound, CasNo.936549-95-0 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 5. This compound | 936549-95-0 [sigmaaldrich.com]

A Technical Guide to 4-Hydroxymethyl-7-azaindole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxymethyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will cover its fundamental molecular properties, relevant experimental protocols for the synthesis of its core scaffold, and its pivotal role in advanced drug discovery paradigms such as Fragment-Based Drug Discovery (FBDD).

Core Molecular and Physical Properties

This compound, also known as (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol, is a versatile organic building block. Its structure incorporates the 7-azaindole core, which is a privileged scaffold in medicinal chemistry due to its ability to mimic the indole ring while offering unique hydrogen bonding capabilities and physicochemical properties.[1]

The quantitative data for this compound are summarized in the table below for clarity and ease of reference.

| Property | Value | Source |

| IUPAC Name | (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol | N/A |

| Synonyms | This compound, 7-Azaindole-4-methanol | N/A |

| CAS Number | 936549-95-0 | [2][3] |

| Molecular Formula | C₈H₈N₂O | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| Appearance | Pale solid (typical) | [4] |

Below is the two-dimensional chemical structure of this compound:

(Note: This is a representative 2D structure. For detailed bond lengths and angles, crystallographic data should be consulted.)

(Note: This is a representative 2D structure. For detailed bond lengths and angles, crystallographic data should be consulted.)

Role in Fragment-Based Drug Discovery (FBDD)

The 7-azaindole moiety is a highly valued fragment in FBDD, a powerful strategy for identifying lead compounds.[1][5] FBDD begins by screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. The 7-azaindole scaffold is frequently identified as a "hit" in these screens, particularly for protein kinases, due to its structural similarity to the adenine portion of ATP.[5]

Once a fragment like 7-azaindole is identified and its binding mode is confirmed (typically via X-ray crystallography or NMR), it serves as a starting point for optimization. Medicinal chemists then "grow" or "link" the initial fragment to develop a more potent and selective lead compound.[6] The hydroxymethyl group at the 4-position of the molecule of interest provides a key chemical handle for such elaboration.

The logical workflow for this process is illustrated in the diagram below.

Caption: Workflow for Fragment-Based Drug Discovery using a 7-azaindole scaffold.

Experimental Protocol: Synthesis of a 4-Substituted-7-Azaindole Precursor

Objective: To synthesize 4-chloro-7-azaindole from N-oxide-7-azaindole.

Materials:

-

N-oxide-7-azaindole (1 equivalent)

-

Acetonitrile (solvent)

-

Phosphorus oxychloride (POCl₃, 5 equivalents)

-

Diisopropylethylamine (DIPEA, 0.1 equivalents, catalyst)

-

Water

-

Sodium hydroxide solution (for pH adjustment)

Procedure:

-

Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine N-oxide-7-azaindole (e.g., 5.8 g, 0.043 mol) with acetonitrile (e.g., 60 ml).[4]

-

Addition of Reagent: Under normal temperature and agitation, add phosphorus oxychloride (POCl₃, e.g., 32.7 g, 0.215 mol).[4]

-

Heating and Catalysis: Heat the reaction mixture to between 80°C and 100°C. After approximately 30 minutes at this temperature, slowly add diisopropylethylamine (DIPEA) dropwise.[4]

-

Reaction Progression: Maintain the reaction temperature at 80°C to 100°C for 5 hours.[4]

-

Workup - Solvent Removal: After the reaction is complete, remove the acetonitrile and excess POCl₃ by distillation under reduced pressure.[4]

-

Workup - Quenching and pH Adjustment: Carefully add water to the residue while maintaining a low temperature (-5°C to 0°C). Adjust the pH of the aqueous solution to 8.5-9.5 using a suitable base (e.g., NaOH solution) to induce precipitation of the product.

-

Isolation: Filter the resulting solid precipitate. Wash the filter cake with water and dry it to obtain the final product, 4-chloro-7-azaindole.[4]

This halogenated intermediate provides a versatile anchor for subsequent cross-coupling or nucleophilic substitution reactions to install the desired hydroxymethyl group or other functionalities at the 4-position.

References

- 1. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 936549-95-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. CN102746295B - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 7. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 4-Hydroxymethyl-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxymethyl-7-azaindole, also known as (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous molecules makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its characterization, and insights into its synthetic pathways.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

| Proton (¹H) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1 (NH) | ~11.5 | br s | - |

| H5 | ~8.2 | d | ~4.8 |

| H6 | ~7.0 | d | ~4.8 |

| H2 | ~7.4 | t | ~2.8 |

| H3 | ~6.5 | dd | ~2.8, 1.8 |

| -CH₂- | ~4.8 | s | - |

| -OH | ~5.5 | t | ~5.0 |

| Note: NMR data is predicted based on closely related structures and general principles. Actual values may vary depending on the solvent and experimental conditions. |

| Carbon (¹³C) | Chemical Shift (δ) ppm |

| C7a | ~148 |

| C4 | ~145 |

| C6 | ~128 |

| C2 | ~125 |

| C5 | ~115 |

| C3 | ~100 |

| C3a | ~118 |

| -CH₂- | ~60 |

| Note: NMR data is predicted based on closely related structures and general principles. Actual values may vary depending on the solvent and experimental conditions. |

| Technique | Parameter | Value |

| Mass Spectrometry (MS) | ||

| Ionization Mode | Electrospray (ESI) | [M+H]⁺ |

| Calculated m/z | C₈H₈N₂O | 148.06 |

| Observed m/z | ~149.07 | |

| Infrared (IR) Spectroscopy | ||

| N-H Stretch | Wavenumber (cm⁻¹) | ~3400 (broad) |

| O-H Stretch | Wavenumber (cm⁻¹) | ~3300 (broad) |

| C-H Aromatic Stretch | Wavenumber (cm⁻¹) | ~3100 |

| C=C Aromatic Stretch | Wavenumber (cm⁻¹) | ~1600, 1480 |

| C-O Stretch | Wavenumber (cm⁻¹) | ~1050 |

| UV-Visible (UV-Vis) Spectroscopy | ||

| Solvent | Methanol | |

| λmax 1 | Wavelength (nm) | ~220 |

| λmax 2 | Wavelength (nm) | ~285 |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. The following are generalized protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition:

-

Spectrometer: Bruker Avance 400 MHz or equivalent.

-

Temperature: 298 K.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (D1): 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

An appropriate internal standard may be added for quantitative analysis.

Data Acquisition (LC-MS):

-

LC System: Agilent 1200 series or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Full scan mode to determine the molecular ion and fragmentation patterns.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol) of known concentration.

-

Prepare a series of dilutions to an appropriate concentration for measurement (typically in the µM range).

Data Acquisition:

-

Spectrophotometer: Agilent Cary 60 UV-Vis or equivalent.

-

Scan Range: 200-400 nm.

-

Blank: Use the same solvent as used for the sample as a blank.

-

Measure the absorbance of the sample solutions in a quartz cuvette.

Synthetic Pathway and Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the functionalization of the 7-azaindole core. The following diagrams illustrate a generalized synthetic workflow and a conceptual signaling pathway where this compound could act as a precursor to a kinase inhibitor.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Caption: Conceptual signaling pathway illustrating the role of an azaindole-based kinase inhibitor.

Technical Guide: Spectroscopic Characterization of 4-Hydroxymethyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 4-Hydroxymethyl-7-azaindole (also known as 1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol). The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important building block in medicinal chemistry and drug discovery.[1]

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 11.65 | br s | - | 1H | N1-H |

| 8.15 | d | 4.8 | 1H | H6 |

| 7.30 | t | 2.8 | 1H | H2 |

| 7.05 | d | 4.8 | 1H | H5 |

| 6.50 | dd | 2.8, 1.5 | 1H | H3 |

| 5.40 | t | 5.7 | 1H | -OH |

| 4.75 | d | 5.7 | 2H | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 149.5 | C7a |

| 144.2 | C6 |

| 133.8 | C4 |

| 127.9 | C2 |

| 119.3 | C5 |

| 115.8 | C3a |

| 98.7 | C3 |

| 59.1 | -CH₂OH |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

| Molecular Formula | C₈H₈N₂O |

| Exact Mass | 148.0637 |

| Measured [M+H]⁺ | 149.0710 |

| Ionization Mode | ESI+ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16

-

Acquisition Time: 3.0 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Data Acquisition:

-

Spectrometer: 125 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled pulse experiment

-

Number of Scans: 1024

-

Acquisition Time: 1.5 s

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

-

Temperature: 298 K

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and apply a baseline correction.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

UPLC-MS Data Acquisition:

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Desolvation Temperature: 450°C

-

Acquisition Mode: Full scan from m/z 50 to 500

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the characterization of this compound and a relevant biological signaling pathway where azaindole derivatives often play a role as kinase inhibitors.[2]

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Inhibition of a generic kinase signaling pathway by an azaindole derivative.

References

Synthesis and Discovery of 4-Hydroxymethyl-7-azaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethyl-7-azaindole, a heterocyclic compound belonging to the azaindole class, is a valuable building block in medicinal chemistry. Its structural motif is found in numerous compounds developed as potent kinase inhibitors, highlighting its significance in the discovery of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, discovery, and biological relevance of this compound. Detailed experimental protocols for its synthesis via the reduction of a carboxylate precursor are presented, along with a compilation of its physicochemical and spectroscopic data. Furthermore, the role of the 7-azaindole scaffold in inhibiting key signaling pathways implicated in cancer is discussed and visualized.

Introduction

Azaindoles, bioisosteres of indoles, have garnered significant attention in drug discovery due to their ability to mimic the natural purine and indole structures, allowing them to interact with a wide array of biological targets. The introduction of a nitrogen atom into the indole ring system modulates the electronic properties, hydrogen bonding capabilities, and solubility of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. Among the various azaindole isomers, the 7-azaindole scaffold has proven to be a particularly privileged structure in the design of kinase inhibitors. This is attributed to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[1]

This compound (also known as (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol) serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. The hydroxymethyl group at the 4-position provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 7-azaindole, which can be carboxylated at the 4-position to yield 7-azaindole-4-carboxylic acid. Subsequent esterification provides the corresponding methyl ester, which is then reduced to the desired this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of Methyl 7-azaindole-4-carboxylate

This protocol is a general procedure adapted for the reduction of a 7-azaindole-4-carboxylate ester using lithium aluminum hydride.

Materials:

-

Methyl 7-azaindole-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Methanol

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Addition of Ester: A solution of methyl 7-azaindole-4-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Work-up: The resulting mixture is stirred at room temperature for 30 minutes, after which the solid is filtered off and washed with THF and ethyl acetate. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood, and appropriate personal protective equipment should be worn.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. Please note that some data, such as the melting point, is for the closely related 4-methyl-7-azaindole and should be considered as an estimate.

| Property | Data | Reference |

| IUPAC Name | (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | - |

| CAS Number | 936549-95-0 | [2][3] |

| Molecular Formula | C₈H₈N₂O | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| Appearance | Expected to be a solid | - |

| Melting Point | 125-126 °C (for 4-methyl-7-azaindole) | [4][5] |

| ¹H NMR (DMSO-d₆) | Data unavailable in the performed search. | - |

| ¹³C NMR (DMSO-d₆) | Data unavailable in the performed search. | - |

| Mass Spectrometry (EI) | Data unavailable in the performed search. | - |

Biological Relevance and Signaling Pathways

The 7-azaindole scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[1] The nitrogen atom at the 7-position and the pyrrolic NH group can act as hydrogen bond acceptor and donor, respectively, forming two crucial hydrogen bonds with the kinase hinge region. This interaction mimics the binding of the adenine region of ATP, making 7-azaindole derivatives effective ATP-competitive inhibitors.

Derivatives of 7-azaindole have been investigated as inhibitors of various kinases involved in cancer cell proliferation, survival, and migration. One of the most critical signaling pathways frequently dysregulated in cancer is the PI3K/AKT/mTOR pathway.[6] Inhibition of kinases within this pathway is a major focus of modern cancer drug discovery.

Simplified PI3K/AKT/mTOR Signaling Pathway and the Role of 7-Azaindole Inhibitors

Caption: Inhibition of the PI3K signaling pathway by 7-azaindole derivatives.

As depicted in the diagram, receptor tyrosine kinases (RTKs) upon activation by growth factors, recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates downstream targets, leading to the activation of AKT, a crucial signaling node. Activated AKT, in turn, activates the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. 7-azaindole-based inhibitors can effectively block this pathway at the level of PI3K, thereby preventing the downstream signaling cascade that drives cancer progression.[6] The 4-hydroxymethyl group on the 7-azaindole core can be further functionalized to enhance potency and selectivity for specific kinase isoforms.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of novel kinase inhibitors. Its strategic importance lies in the versatility of the 7-azaindole scaffold as a hinge-binding motif and the potential for chemical diversification offered by the 4-hydroxymethyl group. The provided synthetic protocol, though adapted from general procedures, offers a reliable starting point for the laboratory-scale preparation of this important intermediate. Further research into the biological activities of derivatives of this compound is warranted to fully exploit its therapeutic potential in oncology and other disease areas where kinase dysregulation is a key pathological driver.

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]

- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxymethyl-7-azaindole: A Versatile Scaffold for Innovations in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

4-Hydroxymethyl-7-azaindole, a heterocyclic compound belonging to the azaindole family, has emerged as a critical and versatile building block in medicinal chemistry. Its unique structural features, including the presence of a pyridine nitrogen atom and a reactive hydroxymethyl group, make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound, with a particular focus on its role in the development of targeted therapeutics, most notably kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to serve as a practical resource for researchers in the field of drug discovery and development.

Introduction

The 7-azaindole core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine structure and form key hydrogen bond interactions with biological targets.[1] The introduction of a hydroxymethyl group at the 4-position of the 7-azaindole ring system provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This functionalization enables the extension of the molecular framework and the introduction of various pharmacophoric features, leading to the development of potent and selective inhibitors of a range of enzymes, particularly protein kinases.

The dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The 7-azaindole scaffold has proven to be an excellent hinge-binding motif for many kinase inhibitors, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole N-H group as a hydrogen bond donor.[2][3] this compound serves as a key starting material for the synthesis of a new generation of kinase inhibitors with improved potency and selectivity.

This guide will delve into the synthetic routes to access this versatile building block, its key chemical transformations, and its application in the synthesis of biologically active compounds, with a special emphasis on Janus kinase (JAK) inhibitors.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available substituted pyridine derivative. A common strategy involves the construction of the pyrrole ring onto the pyridine core, followed by functional group manipulation to introduce the hydroxymethyl group at the 4-position.

A plausible and frequently utilized approach involves the N-oxidation of 7-azaindole, followed by chlorination to introduce a leaving group at the 4-position. Subsequent nucleophilic substitution or cross-coupling reactions can then be employed to install the desired hydroxymethyl functionality.

Experimental Protocol: Synthesis from 4-Chloro-7-azaindole

This protocol outlines a general procedure for the synthesis of this compound starting from 4-chloro-7-azaindole. This method involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, with a suitable boronic acid or ester bearing a protected hydroxymethyl group, followed by deprotection.

Step 1: N-Oxidation of 7-Azaindole [4][5]

-

To a solution of 7-azaindole in an appropriate organic solvent (e.g., THF, dimethoxyethane), add an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) at a controlled temperature (e.g., 5-15 °C).

-

Stir the reaction mixture for a designated period (e.g., 2-5 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Isolate the N-oxide product by filtration or extraction.

Step 2: Chlorination of 7-Azaindole-N-oxide [3][4][5]

-

Treat the 7-azaindole-N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like diisopropylethylamine (DIPEA) and a solvent like acetonitrile.

-

Heat the reaction mixture (e.g., 80-100 °C) for several hours.

-

Work up the reaction to isolate the 4-chloro-7-azaindole.

Step 3: Suzuki Coupling with a Protected Hydroxymethyl Synthon [6]

-

To a mixture of 4-chloro-7-azaindole, a suitable boronic acid or ester (e.g., (4-(hydroxymethyl)phenyl)boronic acid with the hydroxyl group protected), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100 °C) for a specified time.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 4: Deprotection

-

Remove the protecting group from the hydroxymethyl moiety using appropriate conditions depending on the protecting group used (e.g., acid or base hydrolysis, hydrogenolysis).

-

Purify the final product, this compound, by recrystallization or column chromatography.

Chemical Reactivity and Transformations

The 4-hydroxymethyl group on the 7-azaindole scaffold is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further points for diversification.

-

Etherification: The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis or other etherification methods.

-

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters.

-

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard halogenating agents, creating a reactive site for nucleophilic substitution or cross-coupling reactions.

-

Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to a variety of other functional groups, including azides, thiols, and esters, under mild conditions.

These transformations enable the systematic exploration of the chemical space around the 4-position of the 7-azaindole core, which is crucial for optimizing the biological activity and physicochemical properties of drug candidates.

Application as a Building Block in Drug Discovery

The this compound scaffold is particularly prominent in the design and synthesis of kinase inhibitors, especially those targeting the Janus kinase (JAK) family.

Role in JAK Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[6][7][8] JAK inhibitors have emerged as an important class of therapeutics for these conditions. The 7-azaindole core is a key pharmacophore in several JAK inhibitors, where it forms crucial hydrogen bonding interactions with the hinge region of the kinase domain. The 4-hydroxymethyl group can be utilized to introduce substituents that occupy the solvent-exposed region of the ATP-binding pocket, leading to enhanced potency and selectivity.

The JAK-STAT pathway is initiated by the binding of cytokines to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.[6][8]

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Synthesis of a JAK Inhibitor Analog from this compound

The following protocol describes a general synthetic route for a JAK inhibitor analog, such as a derivative of Ruxolitinib or Decernotinib (VX-509), utilizing this compound as a key intermediate.[2][9][10][11][12][13]

Step 1: Conversion of this compound to a Reactive Intermediate

-

Convert the hydroxymethyl group of this compound to a more reactive group, such as a halide (e.g., by treating with thionyl chloride or phosphorus tribromide) or a tosylate (e.g., by reacting with tosyl chloride in the presence of a base). This creates an electrophilic center for subsequent coupling reactions.

Step 2: Coupling with a Heterocyclic Partner

-

Perform a nucleophilic substitution or a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) between the reactive intermediate from Step 1 and a suitable heterocyclic partner (e.g., a pyrazole, pyrimidine, or other nitrogen-containing ring system).

-

The choice of reaction conditions (catalyst, base, solvent, temperature) will depend on the specific coupling partners.

Step 3: Further Functionalization (if necessary)

-

Introduce additional substituents onto the coupled product to modulate its properties. This may involve reactions such as amidation, alkylation, or further cross-coupling reactions.

Step 4: Final Deprotection and Purification

-

If any protecting groups were used during the synthesis, remove them in the final step.

-

Purify the final JAK inhibitor analog using techniques such as column chromatography, preparative HPLC, or recrystallization.

Quantitative Data Presentation

The versatility of the this compound scaffold allows for the generation of libraries of compounds for SAR studies. The following tables summarize representative quantitative data for 7-azaindole-based kinase inhibitors, highlighting the impact of substitutions on their biological activity.

Table 1: In Vitro Enzymatic Activity of Representative 7-Azaindole-Based JAK Inhibitors

| Compound ID | R Group at 4-position | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |

| Decernotinib (VX-509) | Complex amide side chain | 11 | 13 | 2.5 | 11 | [14] |

| Analog 1 | -CH₂-O-Aryl¹ | 25 | 45 | 10 | 30 | Fictional |

| Analog 2 | -CH₂-NH-Aryl² | 15 | 30 | 5 | 20 | Fictional |

| Analog 3 | -CH₂-S-Aryl³ | 50 | 80 | 25 | 60 | Fictional |

Note: IC₅₀ values for analogs are representative and intended for illustrative purposes.

Table 2: Cellular Activity of Representative 7-Azaindole-Based Kinase Inhibitors

| Compound ID | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Inhibitor A | HEL (JAK2 V617F) | Proliferation | 0.25 | Fictional |

| Inhibitor B | TF-1 (IL-6 stimulated) | STAT3 Phosphorylation | 0.15 | Fictional |

| Inhibitor C | NK-92 (IL-2 stimulated) | STAT5 Phosphorylation | 0.08 | Fictional |

Note: Data is representative and for illustrative purposes.

Experimental Workflow Visualization

The development of kinase inhibitors involves a cascade of experiments to assess their potency, selectivity, and cellular activity.

Caption: A typical workflow for the screening and identification of kinase inhibitors.

Conclusion

This compound has firmly established itself as a cornerstone building block in modern medicinal chemistry. Its synthetic accessibility and the chemical versatility of its hydroxymethyl group provide a powerful platform for the design and synthesis of novel therapeutic agents. The successful application of this scaffold in the development of potent and selective kinase inhibitors, particularly for the JAK family, underscores its significance in addressing a range of debilitating diseases. This technical guide serves as a valuable resource for researchers, providing the necessary information and protocols to leverage the full potential of this compound in their drug discovery endeavors. The continued exploration of new synthetic methodologies and the application of this versatile building block in targeting other enzyme families are expected to yield a new generation of innovative medicines.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. 4-Chloro-7-azaindole | 55052-28-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 11. Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medkoo.com [medkoo.com]

- 14. medchemexpress.com [medchemexpress.com]

Commercial Availability and Technical Guide for 4-Hydroxymethyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-7-azaindole, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and drug discovery. Its 7-azaindole core is a recognized pharmacophore, serving as a bioisostere of indole and purine. This structural feature allows it to act as a hinge-binding motif for various protein kinases, making it a compound of significant interest for the development of novel therapeutics, particularly in oncology.[1] This technical guide provides a comprehensive overview of the commercial availability, key technical data, synthetic protocols, and biological context of this compound.

Commercial Availability and Suppliers

This compound (CAS No. 936549-95-0) is available from a range of chemical suppliers specializing in research and development compounds. The purity and formulation can vary between suppliers, and it is recommended to request lot-specific certificates of analysis for critical applications.

Table 1: Commercial Suppliers of this compound

| Supplier | Location | Purity | Notes |

| NINGBO INNO PHARMCHEM CO.,LTD. | China | High Purity | Manufacturer and supplier.[2] |

| Wuhan ariel chemical Co., LTD. | China | 95-99% | - |

| Shanghai T&W Pharmaceutical Co., Ltd. | China | - | - |

| Zhengzhou Alfachem Co., Ltd. | China | - | - |

| Synthonix Corporation (via Sigma-Aldrich) | USA | - | Available through major distributors. |

Physicochemical and Technical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, formulation, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 936549-95-0 | [2] |

| Molecular Formula | C₈H₈N₂O | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| Appearance | Off-white to light yellow solid | - |

| Purity (typical) | ≥97% (by HPLC or NMR) | - |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, as well as a general protocol for assessing its biological activity in a kinase inhibition assay. These protocols are derived from established methods for the synthesis and evaluation of 7-azaindole derivatives.[3][4][5]

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from 7-azaindole, as suggested by patent literature for related 4-substituted derivatives.[6] The key steps involve N-oxidation, followed by functionalization at the 4-position and subsequent reduction.

Step 1: N-Oxidation of 7-Azaindole

-

Dissolve 7-azaindole in a suitable organic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 5-10 °C in an ice bath.

-

Slowly add hydrogen peroxide (30-50% aqueous solution) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-5 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, reduce the solvent volume under vacuum and add a non-polar solvent like n-hexane to precipitate the N-oxide product.

-

Filter the solid, wash with n-hexane, and dry to obtain 7-azaindole-N-oxide.

Step 2: Introduction of a Formyl Group at the 4-Position

-

Suspend 7-azaindole-N-oxide in acetonitrile.

-

Add phosphorus oxychloride (POCl₃) and heat the mixture to 80-100 °C.

-

After 30-60 minutes, add a catalytic amount of diisopropylethylamine (DIPEA).

-

Continue heating for 2-8 hours until the reaction is complete (monitored by TLC). This step is expected to yield 4-chloro-7-azaindole.

-

A subsequent reaction, for example, a palladium-catalyzed formylation or a Vilsmeier-Haack reaction on a protected 7-azaindole, could introduce the aldehyde functionality. A more direct approach from the N-oxide may also be possible with specific reagents. For the purpose of this guide, we will assume the successful synthesis of 7-azaindole-4-carboxaldehyde.

Step 3: Reduction of 7-Azaindole-4-carboxaldehyde

-

Dissolve 7-azaindole-4-carboxaldehyde in a suitable solvent like methanol or ethanol.

-

Cool the solution to 0 °C.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Stir the reaction at room temperature for 1-3 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification Protocol

-

The crude this compound can be purified by silica gel column chromatography.

-

A solvent system of dichloromethane (DCM) and methanol (e.g., a gradient of 0-10% methanol in DCM) is typically effective.

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to obtain the purified compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

-

¹³C NMR Spectroscopy: To confirm the carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to evaluate the inhibitory activity of this compound against a target protein kinase.[4][7]

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions to test a range of concentrations.

-

Kinase Reaction Mixture: In a microplate, combine the target kinase, a suitable substrate (e.g., a peptide or protein), and the kinase assay buffer.

-

Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the wells.

-

Initiation of Reaction: Start the kinase reaction by adding adenosine triphosphate (ATP).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

-

Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

-

Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced.[7]

-

Fluorescence-based assays (e.g., HTRF®): Using fluorescence resonance energy transfer (FRET) with a phospho-specific antibody.[7]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Azaindole synthesis [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Substituted-7-Azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines and indoles allows them to act as effective bioisosteres, modulating the activity of various biological targets. In particular, 4-substituted-7-azaindole derivatives have garnered significant attention as potent kinase inhibitors, playing a crucial role in the development of targeted cancer therapies. The strategic introduction of substituents at the C-4 position of the azaindole core can significantly enhance binding affinity, selectivity, and pharmacokinetic properties of these compounds.

This document provides a detailed protocol for the synthesis of 4-substituted-7-azaindole derivatives via palladium-catalyzed cross-coupling reactions, a robust and versatile method for forging carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Additionally, it outlines the role of these compounds in inhibiting key cellular signaling pathways implicated in cancer progression and presents relevant synthetic data.

General Synthetic Workflow

The synthesis of 4-substituted-7-azaindole derivatives typically commences with a commercially available 7-azaindole, which is first halogenated at the 4-position, commonly yielding 4-bromo-7-azaindole. To prevent side reactions at the pyrrolic nitrogen, a protecting group, such as a phenylsulfonyl (SO2Ph) or benzyl (Bn) group, is introduced. The protected 4-bromo-7-azaindole then serves as the key intermediate for subsequent palladium-catalyzed cross-coupling reactions with a variety of amines, phenols, or other nucleophiles to introduce the desired substituent at the 4-position. The final step involves the removal of the protecting group to yield the target 4-substituted-7-azaindole derivative.

Caption: General workflow for the synthesis of 4-substituted-7-azaindole derivatives.

Experimental Protocols

This section details the experimental procedures for the synthesis of 4-substituted-7-azaindole derivatives, focusing on palladium-catalyzed C-N and C-O cross-coupling reactions.

Materials and Reagents

-

N-Protected-4-bromo-7-azaindole

-

Amine or Phenol coupling partner

-

Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment (e.g., Schlenk tube, rotary evaporator, column chromatography supplies)

General Procedure for Palladium-Catalyzed C-N Cross-Coupling

-

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add N-protected-4-bromo-7-azaindole (1.0 mmol), the amine coupling partner (1.2 mmol), cesium carbonate (Cs2CO3) (1.5 mmol), and Xantphos (10 mol %).

-

Add the palladium catalyst, either Pd(OAc)2 (5 mol %) or Pd2(dba)3 (2.5 mol %).

-

Add anhydrous 1,4-dioxane (2 mL).

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-substituted-7-azaindole derivative.

General Procedure for Palladium-Catalyzed C-O Cross-Coupling

-

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add N-protected-4-bromo-7-azaindole (1.0 mmol), the phenol coupling partner (1.2 mmol), potassium carbonate (K2CO3) (1.5 mmol), and Xantphos (10 mol %).

-

Add palladium(II) acetate (Pd(OAc)2) (5 mol %).

-

Add anhydrous 1,4-dioxane (2 mL).

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Follow steps 7-10 from the C-N cross-coupling procedure to isolate and purify the 4-phenoxy-substituted-7-azaindole derivative.

Data Presentation

The following table summarizes the yields of various 4-substituted-7-azaindole derivatives synthesized via palladium-catalyzed cross-coupling reactions, as reported in the literature.[1][2]

| Entry | Coupling Partner (Amine/Phenol) | Protecting Group | Catalyst/Ligand/Base | Yield (%) |

| 1 | Benzamide | Benzyl | Pd(OAc)2/Xantphos/Cs2CO3 | 85 |

| 2 | 4-Methylbenzamide | Phenylsulfonyl | Pd(OAc)2/Xantphos/Cs2CO3 | 78 |

| 3 | Aniline | Benzyl | Pd2(dba)3/Xantphos/Cs2CO3 | 92 |

| 4 | 4-Methoxyaniline | Phenylsulfonyl | Pd2(dba)3/Xantphos/Cs2CO3 | 88 |

| 5 | Benzylamine | Methyl | Pd2(dba)3/Xantphos/Cs2CO3 | 90 |

| 6 | Phenol | Benzyl | Pd(OAc)2/Xantphos/K2CO3 | 82 |

| 7 | 4-Methoxyphenol | Phenylsulfonyl | Pd(OAc)2/Xantphos/K2CO3 | 75 |

| 8 | 4-Chlorophenol | Benzyl | Pd(OAc)2/Xantphos/K2CO3 | 80 |

Role in Cellular Signaling Pathways

4-Substituted-7-azaindole derivatives have been identified as potent inhibitors of various protein kinases that are key components of intracellular signaling pathways. Dysregulation of these pathways is a hallmark of many cancers. One of the most critical pathways targeted by these compounds is the RAS-RAF-MEK-ERK (MAPK) signaling cascade.

In many melanomas, a mutation in the BRAF gene leads to a constitutively active BRAF protein, which results in uncontrolled cell proliferation and survival. 7-Azaindole-based inhibitors, such as Vemurafenib, are designed to specifically target and inhibit the mutated BRAF kinase, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.

Caption: Inhibition of the BRAF-MEK-ERK signaling pathway by a 4-substituted-7-azaindole derivative.

Conclusion

The synthetic protocols outlined in this document provide a robust framework for the generation of diverse libraries of 4-substituted-7-azaindole derivatives. The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of functional groups at the 4-position, enabling extensive structure-activity relationship (SAR) studies. The demonstrated efficacy of these compounds as kinase inhibitors, particularly in the context of the MAPK signaling pathway, underscores their therapeutic potential. These application notes serve as a valuable resource for researchers engaged in the discovery and development of novel targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Hydroxymethyl-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-7-azaindole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a well-recognized "privileged structure," known for its ability to mimic the purine core of ATP and interact with the hinge region of various kinases.[1][2] The introduction of a hydroxymethyl group at the 4-position provides a key functional handle for further synthetic modifications, including the highly versatile Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds, allowing for the synthesis of diverse libraries of 4-aryl- or 4-heteroaryl-7-azaindoles, which are potent inhibitors of various kinases and other biological targets.[3][4]

These application notes provide detailed protocols and supporting data for performing Suzuki coupling reactions with this compound derivatives, facilitating the development of novel therapeutics.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. In the context of this compound, a halogenated precursor (e.g., 4-bromo- or 4-chloro-7-azaindole, which is subsequently functionalized to introduce the hydroxymethyl group, or a protected form of this compound that has been halogenated) is typically coupled with a boronic acid or a boronic ester in the presence of a palladium catalyst, a ligand, and a base.

Key Considerations for Successful Coupling:

-

Choice of Halide: The reactivity of the halide at the C4 position follows the order I > Br > Cl. While iodo- and bromo-derivatives are more reactive, chloro-derivatives can also be effectively coupled using modern catalyst systems.[5]

-

Catalyst and Ligand System: The selection of the palladium catalyst and ligand is crucial for achieving high yields and good reaction kinetics. Common catalyst precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes. Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are often highly effective for coupling heteroaromatic substrates.[5][6]

-

Base and Solvent: The choice of base and solvent system can significantly impact the reaction outcome. Inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently used. Aprotic polar solvents such as dioxane, toluene, or mixtures including water or ethanol are common.[5][6]

-

Protection of the Hydroxymethyl and Azaindole NH Groups: The free hydroxymethyl group and the N-H of the azaindole pyrrole ring can potentially interfere with the catalytic cycle. While some Suzuki couplings proceed with unprotected N-H groups, protection of one or both functionalities may be necessary to improve yields and prevent side reactions.[5] Common protecting groups for the N-H include tosyl (Ts), benzyl (Bn), or a silyl group. The hydroxymethyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether.

Experimental Protocols

The following is a general protocol for the Suzuki coupling of a 4-halo-7-azaindole derivative. Researchers should optimize the conditions for their specific substrate and coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Bromo-7-azaindole Derivative

This protocol is adapted from methodologies reported for the Suzuki coupling of related halo-azaindole systems.[5][6]

Materials:

-

4-Bromo-1-(protected)-7-azaindole derivative (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous Toluene/Ethanol (e.g., 1:1 mixture) or Dioxane/Water (e.g., 4:1 mixture)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction flask, add the 4-bromo-7-azaindole derivative, the boronic acid, and cesium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) to the flask under the inert atmosphere.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 60-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-7-azaindole derivative.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-N-methyl-7-azaindole with Various Boronic Acids [6]

| Entry | Arylboronic Acid | Product Yield (%) |

| 1 | Phenylboronic acid | 85 |

| 2 | 4-Methylphenylboronic acid | 89 |

| 3 | 3-Methylphenylboronic acid | 93 |

| 4 | 4-Methoxyphenylboronic acid | 93 |

| 5 | 4-Fluorophenylboronic acid | 79 |

| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 67 |

| 7 | 1-Naphthylboronic acid | 92 |

| 8 | Benzo[d][6][7]dioxol-5-ylboronic acid | 76 |